(2-acetyl-5-bromophenyl) methanesulfonate
Overview
Description
(2-acetyl-5-bromophenyl) methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid and 2-acetyl-5-bromophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-acetyl-5-bromophenyl ester typically involves the esterification of methanesulfonic acid with 2-acetyl-5-bromophenol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or methanesulfonic acid itself. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of methanesulfonic acid 2-acetyl-5-bromophenyl ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-acetyl-5-bromophenyl) methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield methanesulfonic acid and 2-acetyl-5-bromophenol.
Oxidation and Reduction: The acetyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield an amide derivative.
Hydrolysis: The major products are methanesulfonic acid and 2-acetyl-5-bromophenol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-acetyl-5-bromophenyl) methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-acetyl-5-bromophenyl ester depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
(2-acetyl-5-bromophenyl) methanesulfonate can be compared with other sulfonate esters such as:
Methanesulfonic acid 2-acetylphenyl ester: Lacks the bromine atom, which may affect its reactivity and applications.
Methanesulfonic acid 2-bromophenyl ester: Lacks the acetyl group, which may influence its chemical properties and uses.
The presence of both the acetyl and bromine groups in methanesulfonic acid 2-acetyl-5-bromophenyl ester makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
Molecular Formula |
C9H9BrO4S |
---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
(2-acetyl-5-bromophenyl) methanesulfonate |
InChI |
InChI=1S/C9H9BrO4S/c1-6(11)8-4-3-7(10)5-9(8)14-15(2,12)13/h3-5H,1-2H3 |
InChI Key |
XABMGBQPGZGZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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